2-Bromo-3-fluoro-5-methylaniline
Overview
Description
2-Bromo-3-fluoro-5-methylaniline is a chemical compound with the molecular formula C7H7BrFN. It is a derivative of 2-methylaniline with fluoride and bromide substituents . This compound is often used as a pharmaceutical intermediate and a chemical intermediate .
Synthesis Analysis
The synthesis of 2-Bromo-3-fluoro-5-methylaniline might involve multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process would depend on the specific requirements of the reaction and the available starting materials.
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-fluoro-5-methylaniline consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a methylamine group . The exact positions of these substituents on the benzene ring can be determined by the numbering of the carbon atoms in the name of the compound.
Chemical Reactions Analysis
2-Bromo-3-fluoro-5-methylaniline can participate in various chemical reactions due to its multiple reactivities. These include cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .
Physical And Chemical Properties Analysis
2-Bromo-3-fluoro-5-methylaniline has a molecular weight of 204.04 g/mol . The compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.
Scientific Research Applications
Metabolism and Toxicity Studies
2-Bromo-3-fluoro-5-methylaniline, like its analogs 2-fluoro-, 2-chloro-, and 2-bromo-4-methylaniline, is metabolized in rat liver microsomes. This process includes side-chain C-hydroxylation, N-hydroxylation, and formation of azoxy, azo, and hydrazo derivatives. The study of these metabolites helps understand the compound's biotransformation and potential toxicity (Boeren et al., 1992). Additionally, the impact of substances like 2-fluoro-4-methylaniline on organisms such as earthworms provides insight into the environmental toxicity of similar compounds (Bundy et al., 2002).
Synthesis and Chemical Properties
The synthesis of derivatives like (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline demonstrates the compound's utility in creating new chemical entities with potential applications in materials science and chemistry (Rizwan et al., 2021). Research into nucleotide analogs containing 3-fluoro-6-methylaniline provides opportunities for developing new biotechnological tools and probes (Aro-Heinilä et al., 2019).
Applications in Chromatography
The study of 3-fluoro-, 3-chloro-, and 3-bromo-5-methylphenylcarbamates of cellulose and amylose, including their use as chiral stationary phases in high-performance liquid chromatography (HPLC), indicates the potential for using derivatives of 2-Bromo-3-fluoro-5-methylaniline in enantioseparation processes (Chankvetadze et al., 1997).
Safety And Hazards
Safety data for 2-Bromo-3-fluoro-5-methylaniline indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound, including wearing suitable gloves, protective clothing, and eye protection .
properties
IUPAC Name |
2-bromo-3-fluoro-5-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSMOWSOJAKJGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluoro-5-methylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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